molecular formula C8H6ClNO B1591852 5-Chloroisoindolin-1-one CAS No. 74572-29-5

5-Chloroisoindolin-1-one

Cat. No. B1591852
CAS RN: 74572-29-5
M. Wt: 167.59 g/mol
InChI Key: PSKBCTAXSVTOTA-UHFFFAOYSA-N
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Description

5-Chloroisoindolin-1-one is an organic compound with the molecular formula C8H6ClNO . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 5-Chloroisoindolin-1-one consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .


Chemical Reactions Analysis

The specific chemical reactions involving 5-Chloroisoindolin-1-one are not detailed in the search results .


Physical And Chemical Properties Analysis

5-Chloroisoindolin-1-one has a molecular weight of 167.59 . The physical form of this compound is solid .

Scientific Research Applications

Antibacterial Activity

5-Chloroisoindolin-1-one derivatives have shown significant potential in antibacterial applications. For example, a study found that pyrazole derivatives, particularly 5-[(E)-2-(5-chloroindol-3-yl)vinyl]pyrazole, exhibit potent antibacterial activity and selective inhibitory action against bacterial topoisomerases. These compounds were effective against quinolone- or coumarin-resistant Gram-positive strains, highlighting their potential in combatting antibiotic resistance (Tanitame et al., 2004).

Anticancer Potential

Several studies have investigated the anticancer properties of 5-Chloroisoindolin-1-one derivatives. One such study identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer with potential as an anticancer agent. This compound showed activity against breast and colorectal cancer cell lines and was found to target TIP47, a binding protein of the IGF II receptor (Zhang et al., 2005).

Corrosion Inhibition

5-Chloroisoindolin-1-one has also been studied for its role in corrosion inhibition. A study on 5-chloroindole showed it to be an effective corrosion inhibitor for mild steel in sulfuric acid. The inhibitory effect was more pronounced on the anodic process, especially at higher concentrations (Moretti et al., 1996).

Antiepileptic Activity

N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides, derivatives of 5-Chloroisoindolin-1-one, have been synthesized and evaluated for antiepileptic activity. Certain derivatives showed significant activity in seizure threshold methods in mice, indicating potential use in epilepsy treatment (Asadollahi et al., 2019).

Antiviral Properties

5-Chloroisoindolin-1-one derivatives have also been explored for their antiviral properties. For instance, 5-Chloro-1,3-dihydroxyacridone demonstrated potent and selective inhibition of Herpes Simplex Virus Type-1, representing a new class of nonnucleoside HSV-1 inhibitors (Lowden & Bastow, 2003).

Safety And Hazards

The safety data sheet for 5-Chloroisoindolin-1-one indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 5-Chloroisoindolin-1-one are not explicitly mentioned in the search results .

properties

IUPAC Name

5-chloro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(3-6)4-10-8(7)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKBCTAXSVTOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599922
Record name 5-Chloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroisoindolin-1-one

CAS RN

74572-29-5
Record name 5-Chloro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloroisoindolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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